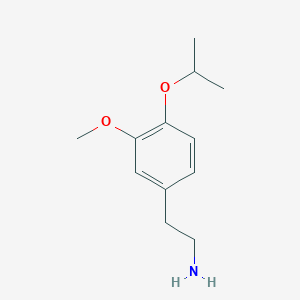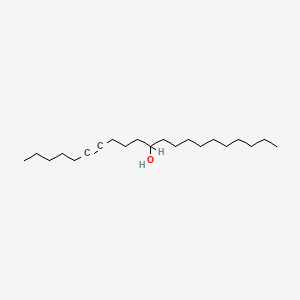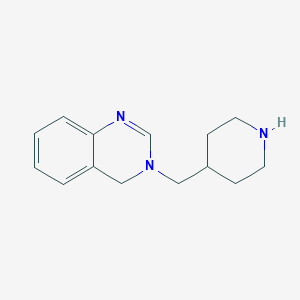
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the quinazoline and piperidine moieties in its structure allows for diverse biological activities and interactions with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides with a catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2-carboxylic acid, while reduction can produce this compound-2-amine .
科学的研究の応用
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
作用機序
The mechanism of action of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biochemical pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another piperidine-containing compound with similar biological activities.
1,4-Disubstituted Piperidines: These compounds also feature the piperidine ring and are known for their pharmacological properties.
Uniqueness
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline and piperidine moieties, which allows for a broader range of biological activities and interactions compared to similar compounds. This structural uniqueness makes it a valuable compound for drug discovery and development .
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C14H19N3/c1-2-4-14-13(3-1)10-17(11-16-14)9-12-5-7-15-8-6-12/h1-4,11-12,15H,5-10H2 |
InChIキー |
TZCJGFYYUOZSLW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


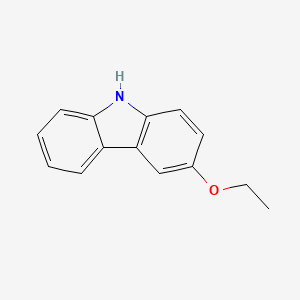

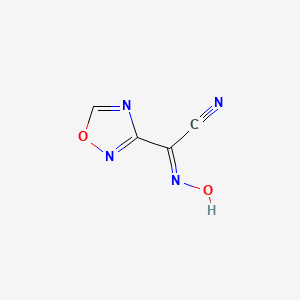
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
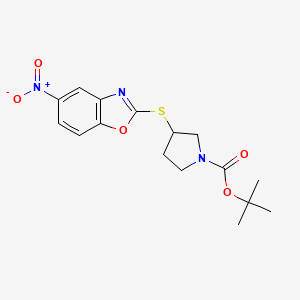
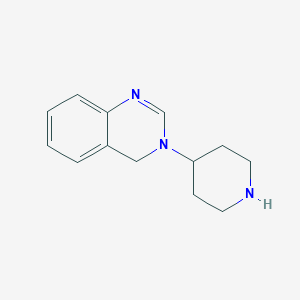





![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
